4-Amino-n'-cyclohexylidenebenzenesulfonohydrazide
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Overview
Description
4-Amino-n’-cyclohexylidenebenzenesulfonohydrazide is a chemical compound with the molecular formula C12H18N2O2S It is known for its unique structure, which includes a sulfonamide group attached to a cyclohexylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-n’-cyclohexylidenebenzenesulfonohydrazide typically involves the reaction of 4-aminobenzenesulfonamide with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 4-Amino-n’-cyclohexylidenebenzenesulfonohydrazide may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-n’-cyclohexylidenebenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-Amino-n’-cyclohexylidenebenzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-n’-cyclohexylidenebenzenesulfonohydrazide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-cyclohexylbenzenesulfonamide
- 4-amino-N-(cyclohexylideneamino)benzenesulfonamide
- 4-amino-N,N-dimethyl-benzenesulfonamide
Uniqueness
4-Amino-n’-cyclohexylidenebenzenesulfonohydrazide stands out due to its unique cyclohexylidene ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with molecular targets.
Properties
CAS No. |
5448-65-7 |
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Molecular Formula |
C12H17N3O2S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
4-amino-N-(cyclohexylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C12H17N3O2S/c13-10-6-8-12(9-7-10)18(16,17)15-14-11-4-2-1-3-5-11/h6-9,15H,1-5,13H2 |
InChI Key |
SNZFMGIPXRZFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNS(=O)(=O)C2=CC=C(C=C2)N)CC1 |
Origin of Product |
United States |
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